zinc;9,10-dioxoanthracene-1-diazonium;trichloride

Stabilized Diazonium Salts Solid-State Safety Reagent Handling

Zinc;9,10-dioxoanthracene-1-diazonium;trichloride (CAS 68540-77-2, C₁₄H₇Cl₃N₂O₂Zn) is a coordination compound consisting of a 9,10-anthraquinone diazonium cation stabilized as a zinc chloride double salt. It belongs to the class of stabilized aryldiazonium salts, which are critical reagents for covalent surface modification of carbon and metallic electrodes, as well as intermediates in organic synthesis.

Molecular Formula C14H7Cl3N2O2Zn
Molecular Weight 407.0 g/mol
CAS No. 68540-77-2
Cat. No. B12332440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namezinc;9,10-dioxoanthracene-1-diazonium;trichloride
CAS68540-77-2
Molecular FormulaC14H7Cl3N2O2Zn
Molecular Weight407.0 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2]
InChIInChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3
InChIKeyNOCUKRVEIPGWDI-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zinc 9,10-Dioxoanthracene-1-Diazonium Trichloride (CAS 68540-77-2) for Electrochemical Surface Modification and Stable Diazonium Chemistry


Zinc;9,10-dioxoanthracene-1-diazonium;trichloride (CAS 68540-77-2, C₁₄H₇Cl₃N₂O₂Zn) is a coordination compound consisting of a 9,10-anthraquinone diazonium cation stabilized as a zinc chloride double salt [1]. It belongs to the class of stabilized aryldiazonium salts, which are critical reagents for covalent surface modification of carbon and metallic electrodes, as well as intermediates in organic synthesis. The zinc chloride complexation significantly enhances its thermal and mechanical stability compared to simple diazonium chlorides, enabling safe handling and storage as a solid . This compound serves as a precursor for electrografting anthraquinone (AQ) groups onto conductive substrates, conferring redox-activity that is highly valued in electrocatalysis, sensor development, and materials science [2].

Why Generic Diazonium Salts Cannot Substitute Zinc 9,10-Dioxoanthracene-1-Diazonium Trichloride


In-class diazonium compounds cannot be interchangeably used for surface modification and synthesis applications due to critical differences in stability, stoichiometry, and redox-activity. Simple 9,10-anthraquinone-1-diazonium chlorides are inherently unstable and shock-sensitive, often requiring in-situ generation and immediate use, which introduces variability and safety risks . Their zinc chloride double salt counterparts (e.g., the target compound or the bis-adduct Fast Red AL salt) allow safe isolation as stable powders, but they are not identical. The 1:1 stoichiometry of zinc;9,10-dioxoanthracene-1-diazonium;trichloride provides a different ratio of electroactive AQ payload per zinc atom compared to the common 2:1 bis[9,10-dioxoanthracene-1-diazonium] tetrachlorozincate(2-) (CAS 84195-93-7), directly impacting grafting density and electrochemical signal intensity per unit mass of reagent [1]. Furthermore, the surface grafting potential and the resulting AQ redox behavior are highly dependent on the diazonium cation's counter-ion; the zinc chloride complex offers a distinct electrochemical reduction signature (e.g., cathodic peak at −462 mV vs. Ag/AgCl on boron-doped diamond [2]) that must be specifically calibrated for reproducible sensor fabrication.

Quantitative Differentiators for Zinc 9,10-Dioxoanthracene-1-Diazonium Trichloride vs. Closest Analogs


Enhanced Thermal and Mechanical Stability vs. Simple Diazonium Chlorides

Simple diazonium chlorides of anthraquinone are known to be highly energetic and can decompose violently when subjected to heat or mechanical shock, rendering them hazardous for isolation and long-term storage . The formation of a zinc chloride double salt dramatically improves stability. CAMEO Chemicals classifies generic diazonium salts as potentially self-reactive and shock-sensitive, but notes that forming zinc chloride double salts allows for safe isolation in solid form . The target compound, as a pre-formed zinc chloride double salt, provides this safety advantage out-of-the-box.

Stabilized Diazonium Salts Solid-State Safety Reagent Handling

Distinct Stoichiometry and Molar Electroactive Payload vs. Fast Red AL Salt (CAS 84195-93-7)

The most closely related commercial analog is Fast Red AL salt, chemically described as bis(9,10-dioxoanthracene-1-diazonium) tetrachlorozincate(2−) (C₂₈H₁₄Cl₄N₄O₄Zn, MW 677.64 g/mol), which contains two anthraquinone diazonium moieties per zinc center [1]. The target compound zinc;9,10-dioxoanthracene-1-diazonium;trichloride (C₁₄H₇Cl₃N₂O₂Zn, MW 407.00 g/mol) possesses a 1:1 zinc-to-diazonium stoichiometry [2]. This means that per mole of reagent, the target compound delivers one mole of active diazonium functionality, whereas Fast Red AL delivers two. For applications requiring precise control over diazonium concentration—such as kinetic grafting studies—the 1:1 stoichiometry simplifies molar calculations and reduces the risk of zinc salt accumulation in solution.

Surface Grafting Density Stoichiometric Efficiency Electrode Modification

Electrochemical Grafting Signature on Boron-Doped Diamond: Cathodic Peak at −462 mV

A 2025 thesis demonstrated the electrochemical reductive grafting of bis(9,10-dioxo-9,10-dihydroanthracene-1-diazonium) zinc chloride (the 2:1 complex, structurally analogous to the target's diazonium core) onto polished boron-doped diamond (BDD) electrodes in 10% acetonitrile/1 M KCl [1]. Cyclic voltammetry revealed a cathodic grafting signal at −462 mV and a relatively stable anthraquinone reduction peak at −589 mV after surface modification [1]. These potentials serve as a quantitative baseline for sensor design. While the reference compound is the bis-version, the electroactive AQ-diazonium unit is identical, and the grafting potential of the 1:1 complex is expected to be similar.

Electrografting Boron-Doped Diamond Cyclic Voltammetry

Achievable Anthraquinone Surface Concentration on Au and GC Surfaces Using Fast Red AL Salt

In a 2016 study by Mooste et al., commercial Fast Red AL salt (the bis(9,10-dioxoanthracene-1-diazonium) tetrachlorozincate) was used to electrograft AQ groups onto Au and glassy carbon (GC) electrodes via diazonium reduction combined with a rotating disc electrode (RDE) method [1]. The highest surface concentrations (ΓAQ) achieved were 2.1×10⁻⁸ mol cm⁻² on Au and 1.8×10⁻⁸ mol cm⁻² on GC, as determined by cyclic voltammetry [1]. These values represent multilayer AQ film formation and are among the highest reported for AQ-diazonium grafting, directly relevant to the target compound given the shared diazonium cation.

Surface Coverage Grafting Density AQ-Modified Electrodes

Demonstrated Utility in Colorimetric Redox Sensing via Azo Coupling

A specific colorimetric method for the estimation of isoniazid utilizes diazotized 1-aminoanthraquinone zinc chloride salt (Fast Red AL salt) as the coupling reagent, producing a red-colored azo dye with λmax at 510 nm [1]. This demonstrates the unique reactivity of the anthraquinone diazonium zinc chloride complex in forming stable, analytically useful azo adducts. The well-defined absorption band enables quantitative spectrophotometric determination, a capability not offered by simpler diazonium salts lacking the anthraquinone chromophore's extended conjugation.

Colorimetric Detection Isoniazid Assay Azo Dye Formation

Application Scenarios for Zinc 9,10-Dioxoanthracene-1-Diazonium Trichloride Based on Comparative Performance Evidence


Electrochemical Grafting of Redox-Active Anthraquinone Films on Boron-Doped Diamond Electrodes for Sensor Development

Researchers developing robust electrochemical sensors can exploit the compound's well-characterized cathodic grafting potential at −462 mV vs. Ag/AgCl on BDD, as verified by the 2025 thesis study [1]. The resulting film exhibits a stable AQ redox signature at −589 mV, enabling reliable quantification of surface coverage. Compared to in-situ generated AQ diazonium chlorides, which pose safety risks and batch inconsistencies, the zinc chloride double salt provides a ready-to-use, storable reagent with reproducible grafting behavior.

High-Density Anthraquinone Surface Modification for Oxygen Reduction Electrocatalysis

Non-precious metal catalysts for the oxygen reduction reaction (ORR) are crucial for fuel cell development. Using the electrografting protocol validated with Fast Red AL salt, scientists can achieve AQ surface concentrations up to 2.1×10⁻⁸ mol cm⁻² on gold electrodes [2]. This thick-film approach, which is enabled by the zinc-stabilized diazonium salt, provides a catalytic interface that rivals monolayer-modified electrodes, with the benefit of the compound's straightforward 1:1 stoichiometry for precise experimental design.

Spectrophotometric Probe for Pharmaceutical Analytes via Anthraquinone-Azo Coupling

Analytical chemists can utilize the compound as a diazo component for generating intensely colored azo adducts with pharmaceutical analytes like isoniazid. The resulting dye, absorbing at 510 nm [3], falls in a spectral region with minimal interference from common biological matrices. This specific reactivity distinguishes it from non-anthraquinone diazonium salts, which typically produce dyes in the 400–450 nm range, and offers a pathway for developing selective, equipment-light colorimetric assays.

Controlled Stoichiometry in Kinetic Studies of Diazonium Grafting Reactions

For surface scientists investigating the kinetics of diazonium electroreduction and grafting, the precise 1:1 molar ratio of AQ-diazonium to zinc chloride (in contrast to the 2:1 ratio of Fast Red AL salt) simplifies kinetic modeling and avoids the complications of a bis-adduct's potential two-step reduction [4]. This enables more accurate determination of rate constants and surface binding efficiency per diazonium unit, making it the preferred standard for mechanistic investigations.

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